molecular formula C19H10F4N2O5 B2975969 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl CAS No. 477846-70-1

4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl

Cat. No.: B2975969
CAS No.: 477846-70-1
M. Wt: 422.292
InChI Key: LMJKFADTBGRQGV-UHFFFAOYSA-N
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Description

4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl is a complex organic compound featuring a biphenyl core with various functional groups, including nitro, fluoro, and trifluoromethyl substituents. It exhibits unique chemical properties due to the presence of these groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl typically involves multi-step organic synthesis:

  • Formation of 2-Fluoro-1,1'-biphenyl: : Reacting fluorobenzene with biphenyl lithium in the presence of a suitable base under controlled temperatures.

  • Introduction of the Phenoxy Group: : A nucleophilic aromatic substitution reaction with 2-fluoro-1,1'-biphenyl and 2,6-dinitro-4-(trifluoromethyl)phenol using a strong base such as potassium carbonate.

  • Purification: : The compound is purified through recrystallization or chromatography to obtain a high purity product.

Industrial Production Methods

Industrial production may employ similar synthetic routes but optimized for scale, including:

  • Continuous Flow Reactors: : For improved efficiency and control over reaction conditions.

  • Automated Purification Systems: : Utilizing high-performance liquid chromatography (HPLC) or similar techniques for high throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with oxidizing agents to form products with higher oxidation states.

  • Reduction: : Can be reduced using reducing agents like lithium aluminum hydride to transform nitro groups into amine groups.

  • Substitution: : Undergoes nucleophilic aromatic substitution, particularly at positions activated by the nitro groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate under acidic conditions.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

  • Oxidation: : Formation of 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-fluorobiphenyl diols.

  • Reduction: : Production of 4-[2,6-diamino-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl.

  • Substitution: : Various substituted biphenyls depending on the nucleophile used.

Scientific Research Applications

4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl finds applications in:

  • Chemistry: : As a model compound for studying aromatic substitutions and electronic effects of trifluoromethyl groups.

  • Biology: : Investigating its potential interactions with biomolecules, particularly those involving aromatic ring systems.

  • Medicine: : Exploring its use as a pharmacophore in drug design due to its ability to interact with biological targets.

  • Industry: : Used in the development of advanced materials with specific electronic properties due to its stable aromatic structure.

Comparison with Similar Compounds

Compared to other nitro- and fluoro-substituted biphenyls:

  • Uniqueness: : The presence of a trifluoromethyl group adds significant electron-withdrawing effects, altering its reactivity and interaction with other molecules.

  • Similar Compounds

    • 4-Nitrobiphenyl

    • 2-Fluoro-4-nitrobiphenyl

    • 4-(Trifluoromethyl)biphenyl

    • 4-[2,4-Dinitro-5-(trifluoromethyl)phenoxy]-1,1'-biphenyl

Properties

IUPAC Name

2-(3-fluoro-4-phenylphenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F4N2O5/c20-15-10-13(6-7-14(15)11-4-2-1-3-5-11)30-18-16(24(26)27)8-12(19(21,22)23)9-17(18)25(28)29/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJKFADTBGRQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F4N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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